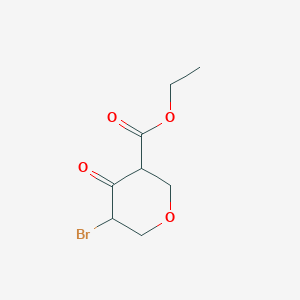

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate

Description

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate is a brominated tetrahydrofuran derivative with a ketone and ester functional group. Its structure comprises a six-membered oxygen-containing ring (pyran) substituted with a bromine atom at position 5, a ketone at position 4, and an ethyl ester at position 2. The bromine atom enhances reactivity for cross-coupling reactions, while the ketone and ester groups offer sites for further functionalization, such as nucleophilic additions or reductions .

Properties

IUPAC Name |

ethyl 5-bromo-4-oxooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO4/c1-2-13-8(11)5-3-12-4-6(9)7(5)10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSOUEIDBRVJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Bromination of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This method involves the direct bromination of the parent compound, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane or chloroform.

| Reagent | Conditions | Yield (%) |

|---|---|---|

| NBS | CH2Cl2, RT, 2 hours | 70-80 |

| Br2 | CHCl3, 0°C to RT, 1 hour | 60-70 |

Method 2: Synthesis from Tetrahydro-2H-pyran-3-carboxylate Derivatives

This approach involves the synthesis of the pyran ring from simpler derivatives, followed by oxidation and bromination steps.

Synthesis of Tetrahydro-2H-pyran-3-carboxylate : This can be achieved through the condensation of ethyl acrylate and ethyl hydroxypropanoate under alkaline conditions, similar to the method described for 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester .

Oxidation : The resulting ester can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce the keto group.

Bromination : The final step involves bromination using NBS or bromine.

| Step | Reagent(s) | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | Ethyl acrylate, Ethyl hydroxypropanoate, NaOH/KOH | THF/DMF, RT, 24 hours | 80-90 |

| Oxidation | KMnO4 or CrO3 | AcOH, 0°C to RT, 2 hours | 70-80 |

| Bromination | NBS | CH2Cl2, RT, 2 hours | 70-80 |

Purification Methods

Purification of Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate typically involves column chromatography using silica gel with a mixture of petroleum ether and ethyl acetate as the eluent.

| Eluent Composition | Yield (%) | Purity |

|---|---|---|

| Petroleum Ether/Ethyl Acetate (80:20 v/v) | 85-90 | >95% |

Research Findings

Recent research has focused on optimizing the synthesis conditions to improve yields and reduce environmental impact. For instance, using green solvents and minimizing the amount of reagents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of tetrahydropyran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydropyran derivatives. Substitution reactions result in the formation of various substituted tetrahydropyran compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate serves as a versatile building block in organic synthesis. Its tetrahydropyran ring structure allows for multiple functionalization pathways, making it a valuable intermediate in the production of more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Its structural similarity to other biologically active compounds suggests possible therapeutic applications.

Preliminary studies indicate that ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate may exhibit:

- Enzyme inhibition : Research suggests that similar compounds might interact with biological macromolecules such as proteins and nucleic acids, leading to enzyme modulation.

- Potential anti-cancer properties : The compound is being explored for its role in drug development, particularly as an anti-inflammatory and anti-cancer agent.

Material Science

In material science, ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate is utilized in the synthesis of specialty chemicals and polymers. Its unique chemical properties allow it to be incorporated into various materials, enhancing their performance characteristics.

Applications in Polymer Chemistry

The compound can be used as a monomer or co-monomer in polymerization reactions, contributing to the development of new polymeric materials with tailored properties for specific applications such as coatings and adhesives.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | Similar core structure without bromine | Lacks halogen substitution; potentially less reactive |

| Methyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate | Methyl group instead of ethyl | Variation in alkyl group affects solubility and reactivity |

| Ethyl 5-chloro-4-oxotetrahydro-2H-pyran-3-carboxylate | Chlorine instead of bromine | Chlorine may confer different biological properties |

Case Studies and Research Findings

Several studies have documented the synthesis and application of ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate:

- Synthesis Optimization : A study reported improved yields through optimized reaction conditions using diethyl oxalate and tetrahydropyranone, achieving higher purity levels suitable for pharmaceutical applications .

- Biological Investigations : Research has focused on the interaction of this compound with various biological targets, indicating potential for enzyme inhibition which could lead to therapeutic developments.

- Material Development : Case studies have demonstrated its use in creating novel polymeric materials that exhibit enhanced mechanical and thermal properties, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate involves its interaction with molecular targets such as DNA, RNA, and proteins. The compound binds to these targets, inhibiting their function and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit protein synthesis in monocytes, thereby reducing the production of inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate is compared with three analogs:

Ethyl 4-Oxotetrahydro-2H-Pyran-3-Carboxylate

- Structural Difference : Lacks the bromine substituent at position 3.

- Reactivity : The absence of bromine reduces electrophilicity and limits participation in Suzuki or Ullmann couplings. However, the ketone and ester groups remain active for standard transformations like Grignard additions or ester hydrolysis.

- Crystallinity: Non-brominated analogs often exhibit lower melting points due to weaker intermolecular halogen bonding interactions. For example, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate may form less stable crystals compared to its brominated counterpart .

Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate

- Structural Difference : Replaces the pyran ring with a pyrrole (five-membered nitrogen-containing ring) and includes methyl and propyl substituents.

- Reactivity : The pyrrole ring’s aromaticity enables electrophilic substitution (e.g., bromination), but the lack of a ketone limits redox-driven modifications. Bromination of this compound yields derivatives with higher melting points (e.g., 148°C for its bromo analog) compared to the pyran-based compound, likely due to increased molecular symmetry .

- Applications : Pyrrole derivatives are prominent in porphyrin synthesis, whereas pyran derivatives are more common in carbohydrate chemistry .

Ethyl 5-Chloro-4-Oxotetrahydro-2H-Pyran-3-Carboxylate

- Structural Difference : Substitutes bromine with chlorine at position 4.

- Reactivity : Chlorine’s lower electronegativity and larger atomic size compared to bromine reduce the compound’s ability to participate in oxidative addition reactions with transition metals (e.g., palladium-catalyzed couplings). However, it may exhibit faster hydrolysis rates due to weaker C–Cl bond stability.

- Thermal Stability: Chlorinated analogs typically have lower melting points than brominated ones.

Data Table: Key Properties of Ethyl 5-Bromo-4-Oxotetrahydro-2H-Pyran-3-Carboxylate and Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|---|

| Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate | ~237.1 | Not Reported | Moderate (DMSO, EtOAc) | Suzuki coupling, ketone reduction, ester hydrolysis |

| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | ~158.2 | ~60–70 (estimated) | High (MeOH, CHCl₃) | Grignard addition, ester saponification |

| Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate | ~225.3 | 98 | Low (EtOAc, Hexane) | Electrophilic bromination, porphyrin synthesis |

| Ethyl 5-chloro-4-oxotetrahydro-2H-pyran-3-carboxylate | ~192.6 | ~80–90 (estimated) | Moderate (DCM, EtOH) | Nucleophilic substitution, hydrolysis |

Note: Experimental data for the title compound is sparse; values for analogs are inferred from structurally related systems .

Research Findings and Challenges

- Synthetic Utility : The bromine atom in Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate facilitates transition metal-catalyzed cross-couplings, making it valuable for constructing complex heterocycles. However, competing reactivity at the ketone or ester groups may require protective strategies .

- Crystallographic Analysis: Tools like SHELX and WinGX are critical for resolving the crystal structures of such compounds, particularly to study halogen bonding (C–Br···O interactions) and packing efficiency. For example, brominated derivatives often exhibit tighter crystal packing than non-halogenated analogs due to Br’s polarizability .

- Limitations: Direct comparisons are hindered by incomplete experimental data.

Biological Activity

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate has the molecular formula C₈H₉BrO₄ and a molecular weight of approximately 239.06 g/mol. The compound features a bromine atom at the 5-position of the tetrahydropyran ring, which is crucial for its biological activity.

The biological activity of ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate can be attributed to several mechanisms:

- Nucleophilic and Electrophilic Interactions : The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with various biomolecules, which alters their structure and function.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

- Cellular Signaling Modulation : Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate may influence signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses .

Anticancer Properties

Recent studies have indicated that ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. The compound was tested against human neuroblastoma SH-SY5Y cells, showing an IC50 value of approximately 25 μM, indicating significant antiproliferative activity .

Anti-inflammatory Effects

In vitro experiments have demonstrated that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 10 μM .

Antimicrobial Activity

Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate has also shown antimicrobial properties against various bacterial strains. In particular, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Study on Anticancer Activity

A study published in Cancer Letters evaluated the effect of ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate on human melanoma cells. The results indicated a reduction in cell viability and induction of apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a potential lead for developing new anticancer agents .

Study on Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2022) focused on the anti-inflammatory effects of ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate in animal models. The results showed a significant decrease in paw edema in rats treated with the compound compared to controls, suggesting its potential for treating inflammatory diseases .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-component reactions (MCRs) or sequential functionalization. For example:

- Step 1 : Condensation of ethyl acetoacetate with cyclic ketones (e.g., tetrahydro-4H-pyran-4-one) under acidic or basic conditions to form the pyran scaffold.

- Step 2 : Bromination at the 5-position using reagents like -bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). Reaction progress is monitored via TLC or -NMR .

- Optimization : Ionic liquids (e.g., [2-aminobenzoato][PF]) can enhance reaction efficiency by acting as dual solvent-catalysts, improving regioselectivity and yield .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in solvents like ethanol or dichloromethane.

- Data Collection : Diffraction data are collected at 298 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX programs (e.g., SHELXL) refine the structure, with parameters like -factor (<0.06) and data-to-parameter ratio (>10:1) ensuring reliability .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between spectroscopic data and experimental crystallographic results?

- Methodological Answer : Density Functional Theory (DFT) calculations validate structural assignments:

- Geometry Optimization : B3LYP/6-311+G(d,p) basis sets optimize the molecular geometry.

- Spectroscopic Simulation : - and -NMR chemical shifts are computed using gauge-independent atomic orbital (GIAO) methods and compared to experimental data.

- Energy Analysis : Conformational stability is assessed via potential energy surface (PES) scans. Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static crystal structures .

Q. What strategies mitigate steric hindrance during bromination of the tetrahydro-2H-pyran scaffold?

- Methodological Answer : Steric effects from the 4-oxo group can hinder bromination. Solutions include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states and enhance reactivity.

- Catalysis : Lewis acids (e.g., FeCl) or radical initiators (e.g., AIBN) lower activation energy.

- Temperature Control : Gradual warming (0°C → rt) minimizes side reactions.

- Monitoring : In-situ FT-IR tracks Br consumption. For example, achieved 85% yield for a bromothienyl analog using NBS/DMF .

Q. How can reaction pathways be optimized for enantioselective synthesis of derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts enable enantiocontrol:

- Chiral Ligands : BINOL-derived phosphoric acids induce asymmetry during cyclization.

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) confirms enantiomeric excess (>90%) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data for this compound?

- Methodological Answer : Contradictions often arise from dynamic vs. static structural snapshots:

- Dynamic NMR : Variable-temperature -NMR detects conformational exchange (e.g., ring puckering).

- DFT-MD Simulations : Molecular dynamics (MD) at 298 K model solution-phase behavior.

- Crystallographic Reassessment : Check for disorder in the crystal lattice (e.g., SHELXL’s PART instruction refines occupancies) .

Key Research Findings Table

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | SC-XRD | |

| Space Group | SHELXL Refinement | ||

| Bromination Yield | 75–85% | NBS/DMF, 0°C → rt | |

| DFT (NMR) | >0.95 | B3LYP/6-311+G(d,p) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.